Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)-
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Overview
Description
Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)-, also known by its systematic name 4,6-diphenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid , is a chemical compound with the following properties:
Empirical Formula: CHNOS
Molecular Weight: 296.34 g/mol
CAS Number: 708264-08-8
This compound features a pyrimidine ring with two phenyl groups attached and a thioacetic acid moiety. Its unique structure makes it intriguing for various applications.
Preparation Methods
Synthetic Routes:: The synthesis of Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)- involves the following steps:
Pyrimidine Synthesis: Start by synthesizing the pyrimidine ring, possibly through condensation reactions or cyclization of appropriate precursors.
Thioacetic Acid Derivatization: Introduce the thioacetic acid group by reacting the pyrimidine intermediate with a suitable thiolating agent.
Industrial Production:: While industrial-scale production methods are not widely documented, researchers often prepare this compound in the laboratory for specific studies.
Chemical Reactions Analysis
Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)- can undergo various reactions:
Oxidation: It may be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The thioacetic acid group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the pyrimidine ring or thioacetic acid moiety is possible.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and reducing agents (e.g., sodium borohydride).
Major products depend on reaction conditions and substituents but may include sulfoxides, sulfones, or substituted pyrimidines.
Scientific Research Applications
Chemistry::
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: It may serve as a scaffold for drug development.
Anticancer Potential: Investigate its effects on cancer cells due to the presence of phenyl and pyrimidine moieties.
Enzyme Inhibition Studies: Assess its impact on specific enzymes.
Materials Science: Explore its use in polymer chemistry or materials modification.
Mechanism of Action
The exact mechanism remains an active area of research. potential molecular targets include enzymes, receptors, or cellular pathways influenced by its unique structure.
Comparison with Similar Compounds
While Acetic acid, ((4,6-diphenyl-2-pyrimidinyl)thio)- is relatively rare, we can compare it to other compounds with similar features:
4,6-Diphenylpyrimidine: Lacks the thioacetic acid group.
4,6-Diphenylthiopyrimidine: Similar structure but lacks the carboxylic acid functionality.
Properties
CAS No. |
88768-49-4 |
---|---|
Molecular Formula |
C18H14N2O2S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C18H14N2O2S/c21-17(22)12-23-18-19-15(13-7-3-1-4-8-13)11-16(20-18)14-9-5-2-6-10-14/h1-11H,12H2,(H,21,22) |
InChI Key |
HNDJKKMMGOVARH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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